N-(5-methylisoxazol-3-yl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
Description
N-(5-methylisoxazol-3-yl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 5-methylisoxazole moiety linked via an acetamide bridge to a thioether-substituted imidazole ring. This compound belongs to a class of molecules designed for pharmacological exploration, particularly in oncology and antimicrobial research, due to the known bioactivity of imidazole and isoxazole derivatives .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4S/c1-10-8-13(18-24-10)17-14(21)9-25-15-16-6-7-19(15)11-2-4-12(5-3-11)20(22)23/h2-8H,9H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJABOXNFCHUEBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321973 | |
| Record name | N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816214 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851079-61-3 | |
| Record name | N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
The structural and functional attributes of N-(5-methylisoxazol-3-yl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide can be contextualized against analogs with modifications in the aryl substituents, heterocyclic cores, or linker groups. Below is a detailed comparison:
Structural Analogues and Substituent Effects
a. Substituent Variations on the Imidazole Ring
- 4-Nitrophenyl vs. 4-Chlorophenyl: The compound 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide () replaces the nitro group with a chloro substituent. This difference may lead to divergent pharmacokinetic profiles .
- 4-Nitrophenyl vs. 3-Methoxyphenyl :
The analog 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide () features a methoxy group, an electron-donating substituent. Methoxy groups can reduce metabolic oxidation but may decrease binding affinity to targets requiring electron-deficient aromatic interactions .
b. Heterocyclic Core Modifications
- Imidazole vs. Thiadiazole: Compounds like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () replace the imidazole with a thiadiazole ring.
Cytotoxic Activity :
- Derivatives such as N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(4-nitrophenyl)-1H-imidazol-2-yl]thio]acetamide () exhibit IC50 values of ~15.67 µg/mL against C6 glioma and HepG2 cell lines. The nitro group in these analogs likely enhances antiproliferative activity by stabilizing charge-transfer interactions with cellular targets .
Enzyme Inhibition :
- N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide () targets inosine-5′-monophosphate dehydrogenase (IMPDH), a key enzyme in nucleotide biosynthesis. The bromophenyl group’s bulkiness may hinder binding compared to the nitro group’s compact electronegativity .
Physicochemical Properties
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